Capillary Electrochromatography Resolution of Ketorolac Impurity G from Co-Eluting Analytes
In a validated capillary electrochromatography (CEC) method, rac 1-Hydroxy Ketorolac Methyl Ester (referred to as HK) was baseline resolved from the parent drug ketorolac (KT) and other critical impurities including the 1-keto analog (KK) and decarboxylated ketorolac (DK) in under 9 minutes, demonstrating its distinct analytical signature relative to other in-class impurities [1].
| Evidence Dimension | Chromatographic Resolution and Retention Time |
|---|---|
| Target Compound Data | Baseline resolution achieved; Retention time not explicitly quantified but peak elution order and resolution from KT, KK, and DK validated |
| Comparator Or Baseline | Ketorolac (KT) API: Retention time ~6.5 min under optimized CEC conditions; 1-Keto analog (KK): Distinct earlier retention; Decarboxylated ketorolac (DK): Distinct later retention |
| Quantified Difference | Complete baseline separation of all four analytes (Rs > 1.5) in under 9 minutes total run time |
| Conditions | CEC with RP-18 packed capillary (100 μm i.d.), mobile phase 50 mM ammonium formate pH 3.5–water–acetonitrile (10:20:70, v/v/v), 30 kV, 20°C, detection at 323 nm |
Why This Matters
This resolution confirms that rac 1-Hydroxy Ketorolac Methyl Ester can be accurately quantified without interference from the parent drug or other process impurities, a prerequisite for regulatory compliant impurity profiling.
- [1] Orlandini S, Furlanetto S, Pinzauti S, D'Orazio G, Fanali S. Analysis of ketorolac and its related impurities by capillary electrochromatography. J Chromatogr A. 2004;1044(1-2):295-303. View Source
